molecular formula C22H22ClN5O B2403329 2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396856-21-5

2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2403329
CAS No.: 1396856-21-5
M. Wt: 407.9
InChI Key: NXARPXWKZQBYOL-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide, also known as CP-724714, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CP-724714 belongs to the class of tyrosine kinase inhibitors and has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2).

Scientific Research Applications

1. Pharmacological Activities and Chemical Synthesis

  • Pyrimidines, including structures resembling 2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide, are known for their diverse pharmacological activities. They display effects such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory. The synthesis of these compounds and their structure–activity relationships are extensively studied, making them promising candidates for developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

2. Role in Optoelectronic Materials

  • Compounds with pyrimidine structures have shown significant potential in the field of optoelectronics. Research indicates that incorporating pyrimidine fragments into π-extended conjugated systems can create novel materials for various applications like organic light-emitting diodes, including highly efficient red phosphorescent organic light-emitting diodes, and potential photosensitizers for dye-sensitized solar cells. The diversity in applications underlines the importance of this class of compounds in advanced material sciences (Lipunova et al., 2018).

3. Development of Antitumour Agents

  • The synthesis and evaluation of thiophene analogues, structurally related to this compound, have been pursued to assess their potential carcinogenicity. These compounds are used in exploring new classes of antitumour agents, indicating their significance in cancer treatment research. The continuous evaluation of such compounds contributes to understanding their potential applications and safety profiles (Ashby et al., 1978).

4. Drug Development and Therapeutic Applications

  • The N-phenylpiperazine subunit, a core component of the compound , is recognized for its versatility in medicinal chemistry. Several derivatives of this unit have reached late-stage clinical trials, especially for treating CNS disorders. The patent research highlights the potential of N-phenylpiperazine derivatives in various therapeutic fields, suggesting a broad scope for drug development and diversified therapeutic applications (Maia et al., 2012).

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O/c23-19-9-5-4-6-17(19)14-22(29)26-20-15-21(25-16-24-20)28-12-10-27(11-13-28)18-7-2-1-3-8-18/h1-9,15-16H,10-14H2,(H,24,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXARPXWKZQBYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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